molecular formula C3H4BrNS B13727009 2-Bromoisothiazole

2-Bromoisothiazole

Cat. No.: B13727009
M. Wt: 166.04 g/mol
InChI Key: VQLISDSZZUXMEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoisothiazole is a heterocyclic organic compound that features a five-membered ring containing nitrogen, sulfur, and bromine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.

    Nucleophilic Substitution: Thiols or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted isothiazoles.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the isothiazole ring.

Mechanism of Action

The mechanism of action of 2-Bromoisothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Bromothiazole
  • 2-Chloroisothiazole
  • 2-Iodoisothiazole

Comparison: 2-Bromoisothiazole is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution reactions .

Properties

Molecular Formula

C3H4BrNS

Molecular Weight

166.04 g/mol

IUPAC Name

2-bromo-3H-1,2-thiazole

InChI

InChI=1S/C3H4BrNS/c4-5-2-1-3-6-5/h1,3H,2H2

InChI Key

VQLISDSZZUXMEX-UHFFFAOYSA-N

Canonical SMILES

C1C=CSN1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.